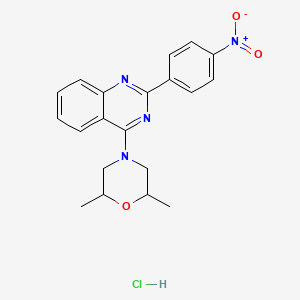![molecular formula C23H33NO B4944486 2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol, commonly known as BHA, is a synthetic antioxidant that is widely used in various industries. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BHA is primarily used as a food preservative, but it also has applications in the cosmetic, pharmaceutical, and polymer industries. In
科学的研究の応用
BHA has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid oxidation. It has been used as a food preservative for many years and has been approved for use by various regulatory bodies. BHA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. BHA has been shown to have anti-inflammatory and anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro.
作用機序
BHA acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. BHA also chelates metal ions, which can catalyze the production of free radicals. BHA has been shown to inhibit the activity of various enzymes involved in the production of free radicals, including lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects:
BHA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. BHA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. BHA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
BHA is a widely used antioxidant in lab experiments due to its effectiveness and low cost. However, BHA has some limitations, including its potential to interfere with some assays and its toxicity at high concentrations. BHA has been shown to interfere with some assays that rely on the production of free radicals, such as the DCFH-DA assay. BHA can also be toxic at high concentrations, and caution should be taken when using it in cell culture experiments.
将来の方向性
There are many potential future directions for research on BHA. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic uses of BHA in the treatment of various diseases. BHA has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Additionally, the safety of BHA at high doses needs to be further investigated to determine its potential as a drug candidate.
合成法
BHA is synthesized by reacting p-tert-butylphenol with formaldehyde and benzylmethylamine in the presence of a catalyst. The reaction yields BHA as the main product along with some by-products. The purity of BHA can be increased by recrystallization or chromatography.
特性
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(21(25)20(14-19)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDUMIBRDHSDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
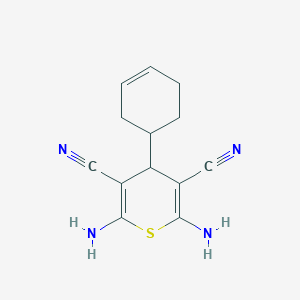
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
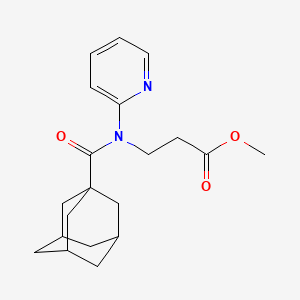
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
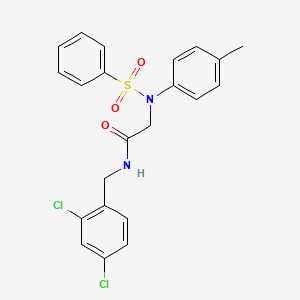
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
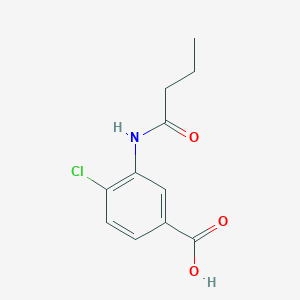
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
